

Application Note & Protocol: HPLC Analysis of Amodiaquine Dihydrochloride Dihydrate

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Compound of Interest

Compound Name: *Amodiaquine dihydrochloride dihydrate*

Cat. No.: *B000193*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Amodiaquine dihydrochloride dihydrate is a 4-aminoquinoline compound widely used as an antimalarial agent. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical dosage forms and biological matrices to ensure quality control and support pharmacokinetic studies. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of amodiaquine, summarizing key quantitative data and presenting a comprehensive experimental protocol.

Chromatographic Conditions

Several HPLC methods have been established for the analysis of amodiaquine. The following tables summarize the chromatographic conditions from various validated methods, providing flexibility for laboratory-specific instrumentation and requirements.

Method 1: Isocratic Reversed-Phase HPLC with UV Detection

This method is suitable for the routine quality control of amodiaquine in pharmaceutical formulations.

Parameter	Specification
Column	Agilent Zorbax C18 (150 mm x 4.6 mm, 5 µm)[1]
Mobile Phase	Distilled water:Methanol (80:20 v/v) with 2% (v/v) Triethylamine, pH adjusted to 2.2 with orthophosphoric acid[1]
Flow Rate	1.0 mL/min[1]
Injection Volume	20 µL[1]
Detector	UV-Vis or Diode Array Detector (DAD)
Detection Wavelength	340 nm[1]
Column Temperature	Ambient
Run Time	Approximately 6 minutes[1]

Method 2: Isocratic HPLC for Simultaneous Analysis with Artesunate

This method is designed for the simultaneous determination of amodiaquine and artesunate in combined tablet dosage forms.[2][3]

Parameter	Specification
Column	Agilent Technologies C18 (150 mm x 3.9 mm, 5 µm)[2][3]
Mobile Phase	Phosphate buffer:Methanol (30:70 v/v), pH adjusted to 3.0[2][3]
Flow Rate	1.0 mL/min[2][3]
Injection Volume	20 µL[2][3]
Detector	Diode Array Detector (DAD)
Detection Wavelength	339 nm for Amodiaquine HCl[2]
Column Temperature	Ambient

Method 3: USP-Based Isocratic Method

This method follows the United States Pharmacopeia (USP) guidelines for amodiaquine hydrochloride analysis.[\[4\]](#)

Parameter	Specification
Column	C18
Mobile Phase	78% Potassium phosphate buffer and 22% Methanol [4]
Flow Rate	1.2 mL/min [4]
Injection Volume	Not specified, inject through a loop [4]
Detector	UV-Vis
Detection Wavelength	224 nm [4]
Run Time	15 minutes [4]

Quantitative Data Summary

The following tables summarize the validation parameters from various studies, demonstrating the performance of the HPLC methods for amodiaquine analysis.

Linearity

Concentration Range	Correlation Coefficient (r^2)	Reference
100 - 1000 ng/mL (in plasma)	> 0.99	[1]
5 - 30 µg/mL	0.995	[3]
45.9 - 107.1 µg/mL	0.999	[5]
10 - 50 µg/mL	Not specified	[6]

Precision (%RSD)

Type	Concentration Levels	%RSD	Reference
Intra- and Inter-day	150, 300, and 900 ng/mL	1.3 - 4.8%	[1]
Intra- and Inter-day	Not specified	< 10.5%	[7] [8]
Repeatability, Intra- and Inter-day	5 - 30 µg/mL	< 2.0%	[3]

Accuracy & Recovery

Parameter	Value	Reference
Bias	6.4 - 9.5%	[1]
Mean Extraction Recovery	80.0%	[1]
Recovery	102.9%	[3]
Recovery	99.3%	
Mean Extraction Recovery	49%	[8]

Limits of Detection (LOD) and Quantification (LOQ)

Parameter	Value	Reference
LOD	1 ng (on column)	[1]
LOQ	2 ng (on column)	[1]
LOQ	50 nM	[7] [8]
LOD	0.0197 ppm	[9]
LOQ	0.0598 ppm	[9]
LOD	0.1605 µg/mL	[6]
LOQ	0.53 µg/mL	[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol based on a common reversed-phase HPLC method.

4.1. Materials and Reagents

- **Amodiaquine dihydrochloride dihydrate** reference standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate
- Orthophosphoric acid
- Triethylamine
- Water (HPLC grade or Milli-Q)
- 0.45 μm membrane filters

4.2. Preparation of Mobile Phase (Method 1)

- Prepare the aqueous component by dissolving the appropriate amount of buffer salts and adding triethylamine.
- Carefully adjust the pH of the aqueous component to 2.2 using orthophosphoric acid.[\[1\]](#)
- Mix the aqueous component with methanol in an 80:20 (v/v) ratio.[\[1\]](#)
- Filter the mobile phase through a 0.45 μm membrane filter.
- Degas the mobile phase using an ultrasonic bath for at least 15 minutes before use.

4.3. Preparation of Standard Solutions

- Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of **amodiaquine dihydrochloride dihydrate** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 5, 10, 15, 20, 25 µg/mL).

4.4. Preparation of Sample Solutions (from Tablets)

- Weigh and finely powder no fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of **amodiaquine dihydrochloride dihydrate** (e.g., 25 mg) and transfer it to a 100 mL volumetric flask.[\[5\]](#)
- Add approximately 70 mL of diluent (mobile phase) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
- Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

4.5. HPLC System Setup and Analysis

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Set the flow rate to 1.0 mL/min and the detector wavelength to 340 nm.
- Inject a blank (mobile phase) to ensure there are no interfering peaks.
- Perform six replicate injections of a standard solution to check for system suitability. The relative standard deviation (RSD) for the peak area should be less than 2%.

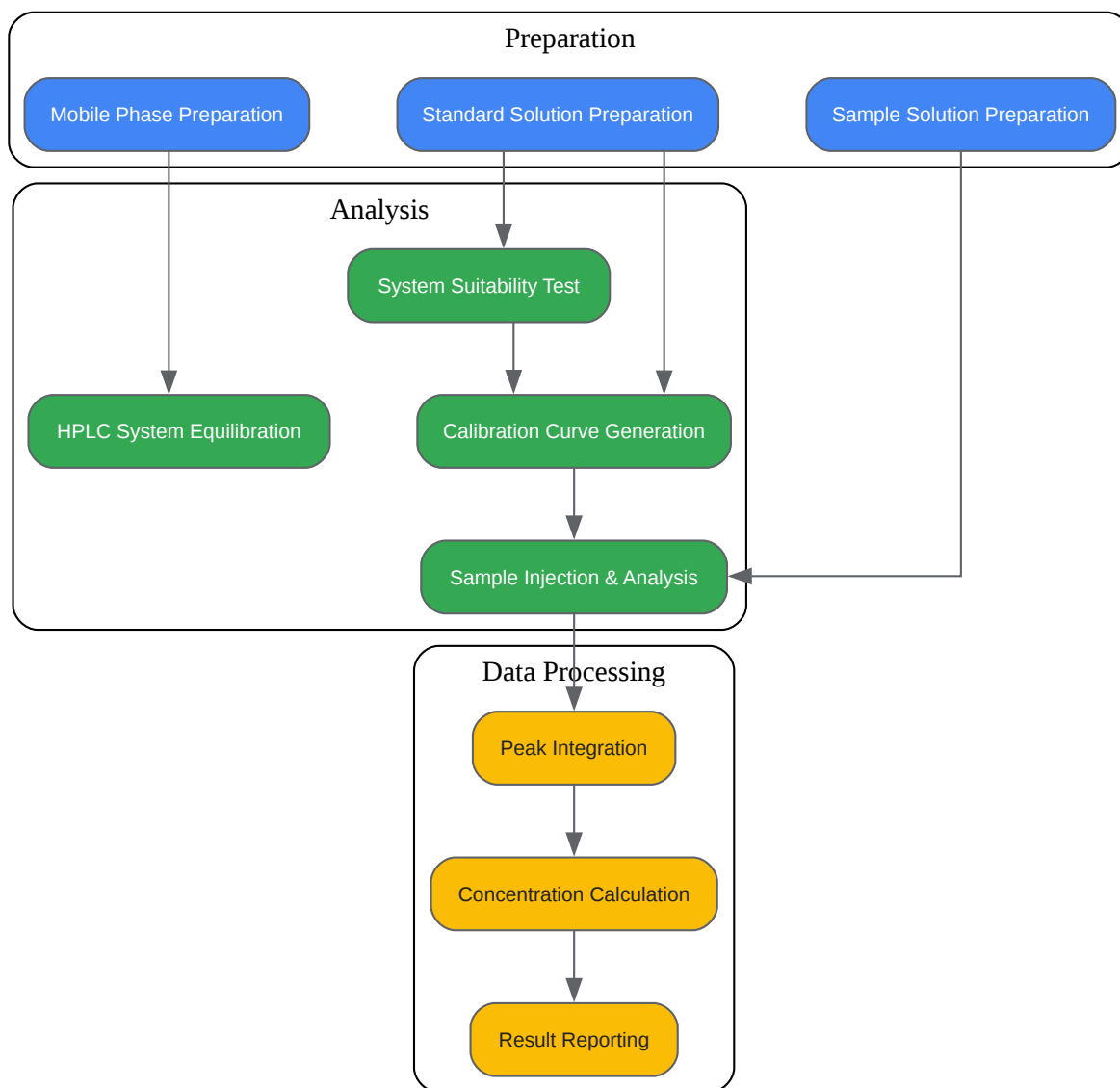
- Inject the standard solutions in increasing order of concentration to generate a calibration curve.
- Inject the sample solutions for analysis.
- After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% methanol) to remove any strongly retained compounds.

4.6. Data Analysis

- Identify and integrate the peak corresponding to amodiaquine in the chromatograms.
- Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
- Determine the concentration of amodiaquine in the sample solutions from the calibration curve using linear regression.
- Calculate the amount of **amodiaquine dihydrochloride dihydrate** in the original sample (e.g., tablet) based on the dilutions performed.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of **amodiaquine dihydrochloride dihydrate**.



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Caption: Workflow for HPLC Analysis of Amodiaquine.

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